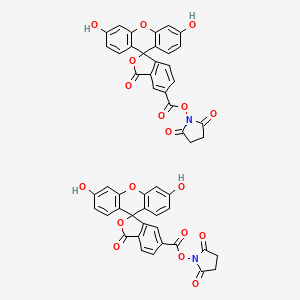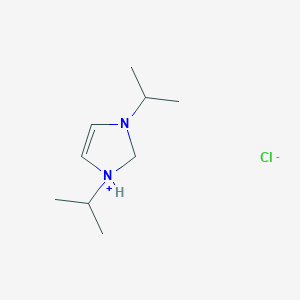
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an imidazolium cation and a chloride anion, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of imidazole with an alkylating agent, such as isopropyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the chloride anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required to achieve these transformations.
Coordination Chemistry: The imidazolium cation can form complexes with transition metals, which can be used in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride exerts its effects involves its ability to form stable complexes with various molecular targets. The imidazolium cation can interact with nucleophiles and electrophiles, facilitating a range of chemical reactions. In biological systems, it can bind to proteins and other biomolecules, potentially altering their structure and function .
Comparison with Similar Compounds
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium salts, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Known for its use in catalysis and coordination chemistry.
1H-Imidazolium, 1,3-bis(2,6-bis(1-methylethyl)phenyl)-4,5-dimethyl-, chloride (11): Used in similar applications but with different steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-6,8-9H,7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVZDINSYEKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+]1CN(C=C1)C(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
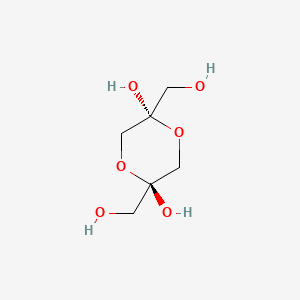
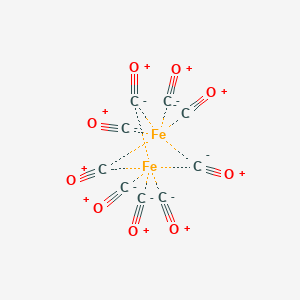
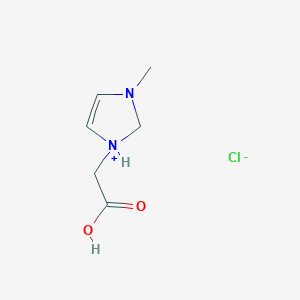
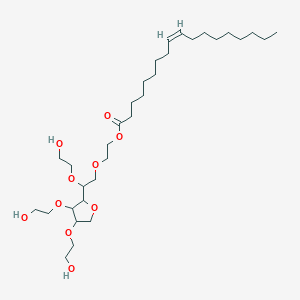
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
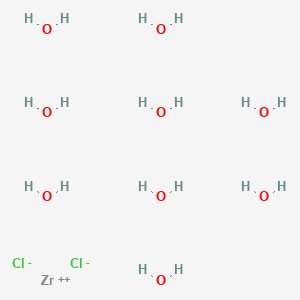
![(1R,3S,5R,7R,8Z,12R,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B8071590.png)
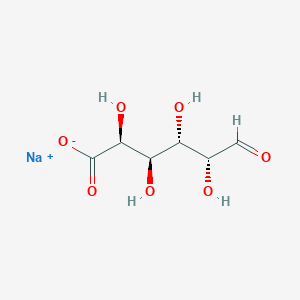
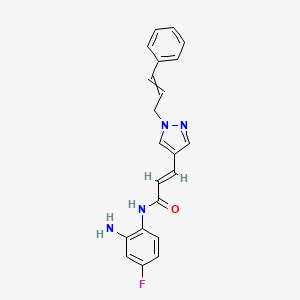
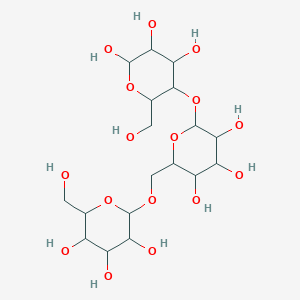
![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)

![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)
